2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione
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Overview
Description
2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an anthracene-9,10-dione core substituted with amino, chloro, and phenylpropynyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of anthracene-9,10-dione.
Substitution Reactions: The anthracene-9,10-dione is subjected to chlorination to introduce the chloro group at the 3-position.
Amino Group Introduction: The amino group is introduced at the 2-position through a nucleophilic substitution reaction.
Phenylpropynyl Group Addition: The final step involves the addition of the phenylpropynyl group through a Sonogashira coupling reaction, which typically requires palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chloro and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthraquinones with various functional groups.
Scientific Research Applications
2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloroanthracene-9,10-dione: Lacks the phenylpropynyl group.
3-Chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione: Lacks the amino group.
2-Amino-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione: Lacks the chloro group.
Uniqueness
The unique combination of amino, chloro, and phenylpropynyl groups in 2-Amino-3-chloro-1-(3-oxo-3-phenylprop-1-yn-1-yl)anthracene-9,10-dione contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a range of functionalities that are not present in similar compounds.
Properties
Molecular Formula |
C23H12ClNO3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-amino-3-chloro-1-(3-oxo-3-phenylprop-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H12ClNO3/c24-18-12-17-20(23(28)15-9-5-4-8-14(15)22(17)27)16(21(18)25)10-11-19(26)13-6-2-1-3-7-13/h1-9,12H,25H2 |
InChI Key |
CWNJPPPEODICTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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